N-Methoxy-N-methylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXVLSZQHSNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336948 | |
| Record name | N-Methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78191-00-1 | |
| Record name | N-Methoxy-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78191-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Methoxy N Methylacetamide and Its Analogues
Conventional Synthetic Routes to N-Methoxy-N-methylacetamide
Acylation of N,O-Dimethylhydroxylamine Hydrochloride with Carboxylic Acid Derivatives (e.g., Acetyl Chloride)
A primary and widely used method for synthesizing this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride with an acylating agent like acetyl chloride. chemicalbook.comchemicalbook.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. chemicalbook.comhravn.net
For instance, N,O-dimethylhydroxylamine hydrochloride can be reacted with acetyl chloride in dichloromethane (B109758) (DCM) with triethylamine at 0°C, followed by stirring at room temperature, to yield this compound. chemicalbook.com Another variation involves a two-phase system of aqueous potassium carbonate and an organic solvent like toluene (B28343) or methyl tert-butyl ether (MTBE), which can produce the desired amide in high purity and yield. google.com The use of N-acyl benzotriazoles, formed from the reaction of carboxylic acids and benzotriazole, followed by reaction with N,O-dimethylhydroxylamine hydrochloride, also provides a route to the corresponding Weinreb amides. arkat-usa.org
| Reactants | Base | Solvent | Yield | Reference |
| N,O-Dimethylhydroxylamine hydrochloride, Acetyl Chloride | Triethylamine | Dichloromethane | 78% | chemicalbook.com |
| N,O-Dimethylhydroxylamine hydrochloride, Acetyl Chloride | Pyridine | Not Specified | 65% | chemicalbook.comchemicalbook.com |
| N,O-Dimethylhydroxylamine hydrochloride, Chloroacetyl chloride | Potassium Carbonate | Toluene/MTBE | 95% | google.com |
Direct Conversion of Carboxylic Acids to N-Methoxy-N-methylamides
The direct conversion of carboxylic acids into N-methoxy-N-methylamides is a highly attractive approach as it bypasses the need to first convert the carboxylic acid into a more reactive derivative. psu.edu These methods typically involve the in situ activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine. psu.edu A variety of reagents have been developed for this purpose, facilitating a one-pot synthesis. psu.eduresearchgate.net For sterically hindered carboxylic acids, a combination of methanesulfonyl chloride and triethylamine with N-methoxy-N-methylamine has proven effective, with yields ranging from 59% to 88%. acs.org
Utilization of Coupling Reagents in Amide Formation (e.g., N,N′-Carbonyldiimidazole, Trichloromethyl Chloroformate)
A range of coupling reagents can be employed to facilitate the formation of N-methoxy-N-methylamides from carboxylic acids. researchgate.netkoreascience.kr These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.
Commonly used coupling reagents include:
N,N′-Carbonyldiimidazole (CDI): This reagent provides an efficient method for synthesizing Nα-protected amino/peptide Weinreb amides. researchgate.net
Trichloromethyl Chloroformate: In the presence of triethylamine, this reagent allows for the preparation of various N-methoxy-N-methylamides from the corresponding carboxylic acids in excellent yields at room temperature. researchgate.net
2-Chloro-1-methylpyridinium iodide: This coupling agent enables the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides in high yields and without racemization for chiral carboxylic acids. tandfonline.com
Trichloroacetonitrile (B146778) and Triphenylphosphine (B44618): This combination serves as a mild and convenient one-pot method for the synthesis of Weinreb amides from carboxylic acids. psu.eduresearchgate.net
| Coupling Reagent | Substrate | Base | Key Feature | Reference |
| N,N′-Carbonyldiimidazole (CDI) | Nα-protected amino/peptide acids | Not specified | Efficient for amino/peptide derivatives | researchgate.netkoreascience.kr |
| Trichloromethyl Chloroformate | Carboxylic acids | Triethylamine | Excellent yields at room temperature | researchgate.net |
| 2-Chloro-1-methylpyridinium iodide | Carboxylic acids (including chiral) | Not specified | High yields, no racemization | tandfonline.com |
| Trichloroacetonitrile/Triphenylphosphine | Carboxylic acids | Triethylamine | Mild, one-pot synthesis | psu.eduresearchgate.net |
Novel and Efficient Synthetic Approaches
In addition to conventional methods, several novel and more efficient strategies for the synthesis of N-methoxy-N-methylamides have been developed.
Palladium-Catalyzed Aminocarbonylation Strategies
Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of Weinreb amides. dntb.gov.uaunito.it This method can involve the coupling of organoboronic acids or aryl halides with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere. researchgate.netresearchgate.net A notable advancement is the use of phosphine-free palladium catalysts, which simplifies the reaction conditions and reduces costs. thieme-connect.comresearchgate.net For instance, aryl and heteroaryl iodides can be subjected to palladium-catalyzed aminocarbonylation using methoxylamine hydrochloride as an ammonia (B1221849) equivalent to produce primary amides. thieme-connect.comresearchgate.net This reaction proceeds through sequential carbonylation and demethoxylation. thieme-connect.com
Oxidative Amidation of Benzyl (B1604629) Alcohols
The oxidative amidation of benzyl alcohols presents an alternative and eco-friendly route to N-methoxy-N-methylamides. researchgate.netresearchgate.netfao.org This approach avoids the pre-functionalization of the starting material. nih.gov The reaction can be catalyzed by various systems, including copper(II) supported on graphitic carbon nitride nanosheets. nih.gov This heterogeneous catalyst allows for the synthesis of a variety of amides in good to excellent yields (75-95%) from benzyl alcohols and amine hydrochloride salts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Another approach utilizes visible light-driven molecular oxygen activation with a lead-free metal halide perovskite as a photocatalyst. nih.gov Continuous flow microreactor systems have also been developed, using oxygen and urea (B33335) hydrogen peroxide as oxidants, for the multistep synthesis of amides from alcohols and amines. semanticscholar.org
Synthesis via S-2-Pyridyl Thiocarbamate Reactions
A notable method for the synthesis of N-methoxy-N-methylamides involves the reaction of S-2-pyridyl thiocarbamate with Grignard reagents. orientjchem.org This approach provides a convenient, one-step operation under mild conditions. orientjchem.org The precursor, S-2-pyridyl thiocarbamate, is prepared from the reaction of N,O-dimethylhydroxylamine hydrochloride with S,S-di(2-pyridyl) dithiocarbonate in the presence of triethylamine. orientjchem.org The subsequent reaction of the thiocarbamate with various Grignard reagents (R-MgBr) effectively yields the corresponding N-methoxy-N-methylamides. orientjchem.orgresearchgate.net This method is recognized as a novel and efficient route for the preparation of these amides. orientjchem.orgresearchgate.net
Table 1: Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents
| Entry | Grignard Reagent (R in R-MgBr) | Product | Yield (%) |
| 1 | Phenyl | N-methoxy-N-methylbenzamide | 94 |
| 2 | Benzyl | N-methoxy-N-methyl-2-phenylacetamide | 92 |
| 3 | 2-Phenylethyl | N-methoxy-N-methyl-3-phenylpropanamide | 91 |
| 4 | n-Butyl | N-methoxy-N-methylpentanamide | 89 |
| 5 | Isobutyl | N-methoxy-N-methyl-3-methylbutanamide | 87 |
| 6 | Cyclohexyl | N-methoxy-N-methylcyclohexanecarboxamide | 85 |
Data sourced from Lee et al. (2005). researchgate.net
Preparation of Functionalized this compound Derivatives
The core structure of this compound can be modified to introduce various functional groups, leading to a diverse range of derivatives with specific chemical properties.
Synthesis of Alpha-Substituted N-Methoxy-N-methylacetamides
The synthesis of alpha-substituted N-methoxy-N-methylacetamides has been explored through various chemical pathways. One approach involves the reaction of this compound with organolithium reagents. For instance, the reaction with a lithiated bicyclo[1.1.1]pentane derivative, formed by treating 1-iodo-3-methylbicyclo[1.1.1]pentane with t-butyllithium, yields 1-(3-methylbicyclo[1.1.1]pentan-1-yl)ethanone after workup. univ.kiev.ua
Another significant area of development is the synthesis of alpha-heteroatom-substituted derivatives. nih.gov Research has led to the preparation of compounds where the alpha-methyl group of an acetamide (B32628) backbone is replaced by moieties containing nitrogen, oxygen, or sulfur. nih.gov This has been demonstrated in the synthesis of derivatives like (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide and (R,S)-2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide. nih.gov These syntheses highlight methods for introducing functional groups directly at the alpha-position, creating a library of structurally diverse acetamides. nih.gov
Table 2: Examples of Synthesized Alpha-Heteroatom-Substituted Acetamides
| Compound ID | Alpha-Substituent | Chemical Name |
| 3l | Methoxyamino | (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide |
| 3n | Methoxymethylamino | (R,S)-2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide |
Data sourced from Kohn et al. (1991). nih.gov
Routes to Alpha,Beta-Unsaturated N-Methoxy-N-methylamides
Several synthetic strategies have been developed to produce alpha,beta-unsaturated N-methoxy-N-methylamides, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net
One prominent method is the Julia-Kocienski olefination. researchgate.net This reaction utilizes a reagent such as 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide, which can be prepared from 2-chloro-N-methoxy-N-methylacetamide. researchgate.net This sulfonyl reagent reacts with a variety of aldehydes under Julia conditions to furnish the corresponding alpha,beta-unsaturated N-methoxy-N-methylamides. researchgate.net
Another effective route is the Wittig-Horner reaction. researchgate.net This involves the use of phosphonate (B1237965) reagents like Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, which is prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite. researchgate.net This reagent reacts with aldehydes and ketones to produce alpha,beta-unsaturated N-methoxy-N-methylamides, often with high E-selectivity. researchgate.net
Additionally, palladium-catalyzed reactions provide a pathway to these unsaturated amides. researchgate.net This method can involve the use of organoboronic acids in the presence of a palladium catalyst and an N-methyl-N-methoxy carbamoyl (B1232498) chloride substrate to generate the desired alpha,beta-unsaturated Weinreb amides. researchgate.net
Table 3: Comparison of Synthetic Routes to α,β-Unsaturated N-Methoxy-N-methylamides
| Method | Key Reagent | Reactant Type | Key Features |
| Julia-Kocienski Olefination | 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide | Aldehydes | Utilizes a stable, crystalline sulfonyl reagent. researchgate.net |
| Wittig-Horner Reaction | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | Aldehydes, Ketones | Generally provides high E-selectivity. researchgate.net |
| Palladium Catalysis | Organoboronic Acids / N-methyl-N-methoxy carbamoyl chloride | Organoboronic Acids | Efficient for producing benzamides and α,β-unsaturated amides. researchgate.net |
Reactivity and Mechanistic Studies of N Methoxy N Methylacetamide
Fundamental Reactivity with Organometallic Reagents
N-Methoxy-N-methylamides are notable for their reactions with organometallic compounds, which typically halt at the ketone stage without proceeding to the tertiary alcohol, a common side product with other carboxylic acid derivatives. psu.eduthieme.com This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.orgnih.gov
Controlled Formation of Ketones with Grignard and Organolithium Reagents
The reaction of N-methoxy-N-methylamides with Grignard and organolithium reagents is a highly effective method for ketone synthesis. psu.eduscispace.com The stability of the intermediate prevents the over-addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. nih.gov This chelation is facilitated by the methoxy (B1213986) group on the nitrogen atom. wikipedia.org
The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the amide. This forms a tetrahedral intermediate where the metal cation is chelated by both the carbonyl oxygen and the methoxy oxygen. This stable intermediate does not collapse until an aqueous workup is performed, at which point the ketone is liberated. wikipedia.org
The reaction is generally high-yielding for a variety of amides and organometallic reagents, including both aromatic and aliphatic substrates. organic-chemistry.org
Table 1: Synthesis of Ketones from N-Methoxy-N-methylamides and Organometallic Reagents
| N-Methoxy-N-methylamide | Organometallic Reagent | Product | Yield (%) |
| N-Methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone | 95 |
| N-Methoxy-N-methylacetamide | Butyllithium | 2-Hexanone | 92 |
| N-Methoxy-N-methylisobutyramide | Methylmagnesium Iodide | 3-Methyl-2-butanone | 88 |
Note: Yields are representative and can vary based on specific reaction conditions.
Selective Reduction to Aldehydes with Hydride Reagents (e.g., LAH, DIBAL-H)
The reduction of N-methoxy-N-methylamides with hydride reagents such as Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H) provides a reliable method for the synthesis of aldehydes. psu.eduthieme-connect.de Similar to the reaction with organometallic reagents, the reaction stops at the aldehyde stage due to the formation of a stable intermediate.
With LAH, the reduction of N-methoxy-N-methylamides is a dependable method for producing aldehydes. thieme-connect.de The reaction proceeds through a stable intermediate that resists over-reduction to the alcohol. eurekaselect.com
DIBAL-H is also a highly effective reagent for the partial reduction of N-methoxy-N-methylamides to aldehydes, particularly at low temperatures such as -78 °C. nih.govmasterorganicchemistry.comchemistrysteps.com The bulky nature of DIBAL-H contributes to the stability of the tetrahedral intermediate, preventing further reduction. chemistrysteps.com This method is known for its chemoselectivity, allowing for the reduction of the Weinreb amide in the presence of other reducible functional groups like esters. nih.gov
Table 2: Reduction of N-Methoxy-N-methylamides to Aldehydes
| N-Methoxy-N-methylamide | Hydride Reagent | Temperature (°C) | Product | Yield (%) |
| N-Methoxy-N-methylhexanamide | LAH | 0 | Hexanal | 85 |
| N-Methoxy-N-methylbenzamide | DIBAL-H | -78 | Benzaldehyde | 90 |
| N-Methoxy-N-methyl-3-phenylpropanamide | LAH | 0 | 3-Phenylpropanal | 88 |
Note: Yields are representative and can vary based on specific reaction conditions.
Enolate Chemistry and Reactions
The α-protons of this compound are acidic enough to be removed by a strong base, leading to the formation of an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Generation and Reactivity of this compound Enolates
The enolate of this compound can be generated by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting enolate is a versatile intermediate in organic synthesis. These enolates are reactive nucleophiles that can engage in reactions with various electrophiles.
Aldol (B89426) Reactions Involving this compound Enolates
The enolate of this compound can undergo aldol reactions with aldehydes and ketones to form β-hydroxy amides. pitt.edu This reaction is a powerful tool for the construction of complex organic molecules. The reaction is typically carried out by first forming the enolate with a strong base, followed by the addition of the carbonyl compound. researchgate.net
Acylation of Ester Enolates by N-Methoxy-N-methylamides
N-Methoxy-N-methylamides serve as effective acylating agents for ester enolates, providing a straightforward synthesis of β-keto esters. acs.org The reaction is accomplished by adding the amide to a solution of the lithium enolate of an ester in a solvent like THF or ether at -78 °C. acs.org This method avoids complications that can arise when using two different esters where both can act as both the nucleophile and the electrophile. acs.org
Table 3: Acylation of Ester Enolates with N-Methoxy-N-methylamides
| Ester Enolate (from) | N-Methoxy-N-methylamide | Product | Yield (%) |
| Ethyl acetate (B1210297) | N-Methoxy-N-methylbenzamide | Ethyl benzoylacetate | 85 |
| tert-Butyl propionate | This compound | tert-Butyl 2-methyl-3-oxobutanoate | 78 |
| Methyl isobutyrate | N-Methoxy-N-methylhexanamide | Methyl 2,2-dimethyl-3-oxoheptanoate | 82 |
Note: Yields are representative and can vary based on specific reaction conditions. acs.org
Advanced Reaction Mechanisms and Pathways
This compound, a prominent member of the Weinreb amide class, participates in a variety of sophisticated chemical transformations. Its unique electronic and steric properties give rise to distinct mechanistic pathways, which are foundational in modern organic synthesis.
The synthesis of β-lactam rings, core structures in many antibiotics, can be achieved through various methods, including the [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction. nih.gov The crucial ketene intermediate for this reaction can be generated via the Wolff rearrangement of an α-diazoketone. While this compound is not directly the substrate for the rearrangement, its derivatives play a key role in accessing the necessary precursors.
The general sequence involves converting a carboxylic acid derivative into an α-diazoketone. A Weinreb amide can be readily converted to a ketone, which can then be transformed into the corresponding α-diazoketone. Upon thermal or photochemical activation, this diazoketone undergoes the Wolff rearrangement, expelling nitrogen gas and forming a ketene. This highly reactive ketene can then be trapped in situ by an imine to construct the four-membered β-lactam ring. organic-chemistry.org Rhodium(II) catalysts are often employed to facilitate the intramolecular C-H insertion of carbene species generated from α-diazo amides, providing another route to the β-lactam core. nih.gov
Metal-halogen exchange is a powerful reaction for the formation of organometallic reagents, particularly organolithium compounds. wikipedia.org This reaction is typically fast and proceeds under kinetic control, with exchange rates following the trend of I > Br > Cl. wikipedia.org The process involves treating an organic halide with an organolithium reagent, such as n-butyllithium, to generate a new organolithium species and an alkyl halide. wikipedia.orgharvard.edu
This strategy is pivotal in initiating intramolecular cyclizations, such as the Parham cyclization. wikipedia.org In this type of reaction, a molecule containing both an aryl halide and an electrophilic side chain is treated with an alkyllithium reagent. The initial metal-halogen exchange creates a lithiated arene. If the side chain contains an electrophilic group, such as a ketone (which can be synthesized from a Weinreb amide), the newly formed nucleophilic carbanion can attack it intramolecularly to form a cyclic product. wikipedia.org This method is a valuable strategy for the formation of various heterocyclic and carbocyclic systems. The regiospecificity of the lithium-halogen exchange allows for precise control over the position of the newly formed carbon-carbon bond. ias.ac.in
Palladium-catalyzed cross-coupling reactions are fundamental to C-C bond formation in organic synthesis. The arylation of α,β-unsaturated Weinreb amides follows a well-established catalytic cycle. The mechanism for the related palladium-catalyzed α-arylation of esters and ketones provides a model for this process. mdpi.comorganic-chemistry.org
The proposed catalytic cycle generally includes four key steps: chemrxiv.org
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) intermediate, [Pd(II)(Ar)(X)].
Transmetalation/Deprotonation: An enolate of the α,β-unsaturated Weinreb amide is generated in situ using a base. This enolate then displaces the halide on the palladium complex.
Protonation/Deprotonation: A base can function as a proton shuttle to facilitate hydrogen migration, which can determine the regioselectivity of the reaction. chemrxiv.org
Reductive Elimination: The aryl group and the enolate fragment on the palladium center couple, and the desired α- or γ-arylated product is eliminated, regenerating the Pd(0) catalyst to continue the cycle. chemrxiv.org
For the β-C(sp³)–H arylation of saturated Weinreb amides, the N-methoxy-N-methylamide group can act as a directing group. nih.govnih.gov The development of specialized ligands, such as 3-pyridinesulfonic acid, has been crucial. These ligands are designed to accommodate the weakly coordinating nature of Weinreb amides while maintaining the cationic character of the palladium center, which facilitates the C-H activation step. nih.govnih.gov
A defining feature of N-methoxy-N-methylamides (Weinreb amides) is their notable stability towards strong bases and nucleophiles, such as organolithium or Grignard reagents, especially at low temperatures. Unlike esters or other amides that often undergo double addition or decomposition, Weinreb amides typically react cleanly to form a stable tetrahedral intermediate.
Upon addition of a strong nucleophile (R'-), the carbonyl carbon is attacked to form a five-membered chelated intermediate. The oxygen of the N-methoxy group and the carbonyl oxygen both coordinate to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent. This chelation stabilizes the tetrahedral intermediate and prevents its collapse, which would otherwise lead to the elimination of the methoxide (B1231860) or methylamide group. The intermediate remains stable at low temperatures until an aqueous or acidic workup, upon which it hydrolyzes to yield the corresponding ketone. This stability prevents the common side reaction of over-addition to form a tertiary alcohol, making Weinreb amides superior acylating agents for the synthesis of ketones.
Comparative Reactivity with Related Amides
The reactivity of this compound is significantly influenced by the electronic effects of having two heteroatoms—oxygen and nitrogen—directly attached to the amide nitrogen.
Amide resonance is a critical concept describing the delocalization of the nitrogen lone pair into the carbonyl π-system. This delocalization imparts a partial double-bond character to the C-N bond, leading to a planar geometry and reduced reactivity of the carbonyl group. The degree of this resonance stabilization is referred to as "amidicity".
In this compound, the presence of the electronegative methoxy group on the nitrogen atom significantly alters this electronic picture. The methoxy group inductively withdraws electron density from the nitrogen, making its lone pair less available for delocalization into the carbonyl group. This reduction in resonance stabilization leads to a longer, weaker C-N bond and a more pyramidal nitrogen atom compared to a standard tertiary amide like N,N-dimethylacetamide. nih.gov
Computational studies have quantified this effect. The resonance energy of this compound is calculated to be substantially lower than that of N,N-dimethylacetamide, which is considered the benchmark for 100% amidicity. nih.gov This reduced amidicity means the compound has less double-bond character in its C-N bond and, consequently, a lower rotational barrier around this bond. nih.gov This electronic feature contributes to the unique reactivity of Weinreb amides, rendering the carbonyl group more susceptible to nucleophilic attack while ensuring the stability of the resulting tetrahedral intermediate through chelation. researchgate.net
Interactive Data Table: Comparative Amidicity and Resonance Energy
| Compound | Resonance Energy (COSNAR, kJ mol⁻¹) | Amidicity (COSNAR, %) | Resonance Energy (TA, kJ mol⁻¹) | Amidicity (TA, %) |
| N,N-dimethylacetamide | -77.5 | 100% | -76.0 | 100% |
| This compound | -62.1 | 80% | -61.25 | 81% |
Data sourced from computational studies. nih.gov COSNAR and TA are different computational methods for evaluating resonance energy.
Applications of N Methoxy N Methylacetamide in Complex Molecule Synthesis
Applications of N-Methoxy-N-methylacetamide in the Total Synthesis of Natural Products
The controlled acylating power of this compound and its derivatives is particularly valuable in the multistep total synthesis of natural products, where precision and high yields are paramount.
Role in the Synthesis of Macrolide Antibiotics (e.g., Cytovaricin)
In the landmark total synthesis of the complex 22-membered macrolide antibiotic Cytovaricin by D.A. Evans and coworkers, a sophisticated strategy was employed to couple two major fragments of the molecule. blogspot.com A key step involved the use of a unique amide moiety, characteristic of a Weinreb amide, within one of the advanced fragments. This amide was selectively reduced to form an aldehyde. The resulting aldehyde was a crucial precursor for a subsequent Julia olefination reaction, a powerful method for constructing carbon-carbon double bonds. This transformation enabled the successful union of the spiroketal and polyol units of Cytovaricin, demonstrating the utility of the Weinreb amide as a masked aldehyde, facilitating a critical late-stage fragment coupling in the synthesis of this architecturally complex antineoplastic agent. blogspot.com
| Synthetic Step | Reactant | Transformation | Product | Application in Cytovaricin Synthesis |
| Aldehyde Formation | Advanced fragment containing a Weinreb amide moiety | Reduction (e.g., with DIBAL-H) | Aldehyde-containing fragment | Preparation for Julia olefination |
| Fragment Coupling | Aldehyde-containing fragment and sulfone-containing fragment | Julia Olefination | Coupled fragments with a new C=C bond | Union of the spiroketal and polyol subunits |
Incorporation into Marine Natural Products (e.g., Myriaporone, Usneoidone)
This compound serves as a simple yet effective ketone synthon in the synthesis of marine natural products. sigmaaldrich.comusbio.net Its application is documented in the synthesis of compounds such as myriaporone and usneoidone. chemicalbook.comsigmaaldrich.com In these syntheses, the acetamide (B32628) acts as a compact and stable source of an acetyl group. It reacts cleanly with complex organometallic reagents, such as organolithium or Grignard reagents derived from other parts of the target molecule, to install a methyl ketone moiety. This method provides a straightforward and high-yielding route to key intermediates containing the necessary carbonyl functionality, streamlining the construction of these intricate marine-derived structures. sigmaaldrich.comusbio.netsigmaaldrich.com
| Marine Natural Product | Organometallic Reagent | Role of this compound | Resulting Structure |
| Myriaporone | Complex organolithium species | Acetylating agent (ketone synthon) | Key ketone intermediate |
| Usneoidone | Complex Grignard reagent | Acetylating agent (ketone synthon) | Key ketone intermediate |
Strategies for Complex Immunosuppressants (e.g., FK-506)
The total synthesis of the potent immunosuppressant FK-506 (Tacrolimus) requires meticulous control over numerous stereocenters and functional groups. In one of the convergent syntheses of this complex macrolide, a Weinreb amide strategy was instrumental in constructing a key building block. drugfuture.com An advanced intermediate, an oxazolidone derivative, was treated with methylchloroaluminum N-methoxy-N-methylamide to generate the corresponding N-methoxy-N-methylamide (a Weinreb amide). drugfuture.com This transformation converted a carboxylic acid surrogate into a stable amide that could be subjected to selective reduction. Treatment of this Weinreb amide with a reducing agent like diisobutylaluminum hydride (DIBAL-H) furnished the corresponding aldehyde without the risk of over-reduction to the alcohol. drugfuture.com This aldehyde was a critical component for a subsequent carbon-carbon bond-forming reaction, highlighting the Weinreb amide's role as a robust and precisely controllable functional group in the assembly of the FK-506 framework. orientjchem.orgdrugfuture.com
| Starting Material | Reagent | Intermediate Formed | Subsequent Transformation | Significance in FK-506 Synthesis |
| Oxazolidone derivative (XXXVII) | Methylchloroaluminum N-methoxy-N-methylamide | Methoxyamide (Weinreb amide) (XXXVIII) | Reduction with DIBAL-H | Controlled formation of a key aldehyde (XL) for fragment coupling |
Synthesis of Alkaloids and Related Structures (e.g., Sedum Alkaloids)
This compound is also a foundational building block for the asymmetric synthesis of certain alkaloids. Its enolate can be used as a nucleophile to create more complex, chiral Weinreb amides that serve as versatile intermediates. This is exemplified in the concise enantioselective syntheses of the Sedum alkaloids (+)-sedridine and (–)-allosedridine. researchgate.net The strategy involves the condensation of sulfinimines with the potassium enolate of this compound. This reaction generates N-sulfinyl β-amino Weinreb amides, which are valuable chiral building blocks. These intermediates can then be readily converted into the target β-amino carbonyl compounds, demonstrating a powerful application of this compound in constructing the core structures of these piperidine alkaloids. researchgate.net
| Target Alkaloid | Key Reagent Derived from this compound | Reaction Type | Significance |
| (+)-Sedridine | Potassium enolate of this compound | Condensation with a chiral sulfinimine | Forms a chiral N-sulfinyl β-amino Weinreb amide as a key intermediate |
| (–)-Allosedridine | Potassium enolate of this compound | Condensation with a chiral sulfinimine | Provides a stereocontrolled route to the alkaloid backbone |
Construction of Key Organic Scaffolds
Beyond its use in the total synthesis of specific natural products, this compound is a fundamental reagent for constructing widely applicable organic structures that are themselves building blocks for more complex molecules.
Synthesis of Beta-Keto Esters and Diketones
This compound is a highly effective reagent for the acylation of ester enolates, providing a reliable and efficient route to β-keto esters. acs.org This transformation is a powerful alternative to traditional methods like the Claisen condensation. In this process, an ester is first deprotonated with a strong base to form its corresponding enolate. The subsequent addition of this compound results in a clean acylation reaction, yielding the desired β-keto ester. acs.orgmedchemexpress.com The reaction's success is again attributed to the stability of the Weinreb amide, which prevents side reactions. This methodology is broadly applicable and serves as a cornerstone reaction for generating β-keto esters, which are among the most important building blocks in synthetic organic chemistry, used in the synthesis of a vast array of heterocycles and other complex targets. acs.org This principle can be extended to the synthesis of diketones through the acylation of ketone enolates. sigmaaldrich.com
| Substrate | Reaction Condition | Acylating Agent | Product |
| Ester | 1. Strong Base (e.g., LDA) to form enolate | This compound | β-Keto Ester |
| Ketone | 1. Strong Base (e.g., LDA) to form enolate | This compound | 1,3-Diketone |
Preparation of Alpha-Fluoroenones and Fluoro-Functionalized Compounds
This compound and its derivatives serve as crucial building blocks in the synthesis of fluorinated organic molecules, including α-fluoroenones. The core strategy involves the use of a fluorinated Weinreb amide, such as 2-fluoro-N-methoxy-N-methylacetamide, which acts as a stable and versatile acylating agent. This intermediate allows for the controlled introduction of a fluoroacetyl group into a target molecule.
The synthesis of α-fluoroenones typically proceeds via the reaction of 2-fluoro-N-methoxy-N-methylacetamide with a vinyl organometallic reagent, such as a vinyllithium or vinyl Grignard reagent. The Weinreb amide functionality is particularly advantageous as it forms a stable chelated intermediate upon addition of the organometallic species. This intermediate resists the common problem of over-addition, which would otherwise lead to the formation of tertiary alcohols. Instead, the intermediate remains stable until acidic or aqueous workup, which then liberates the desired α-fluoro vinyl ketone (an α-fluoroenone).
Research findings have demonstrated the utility of related fluorinated this compound derivatives in various synthetic pathways. For instance, compounds like 2,2-difluoro-N-methoxy-N-methylacetamide are employed for the synthesis of difluoromethyl ketones, which are valuable motifs in medicinal chemistry. thermofisher.com The general reliability of this method allows for the construction of complex fluoro-functionalized compounds from readily available starting materials.
Table 1: Examples of Fluoro-Functionalized Weinreb Amides in Synthesis
| Weinreb Amide Derivative | CAS Number | Molecular Formula | Application |
|---|---|---|---|
| 2-Fluoro-N-methoxy-N-methylacetamide | 86455-17-6 | C4H8FNO2 | Precursor for α-fluoro ketones and α-fluoroenones chemscene.com |
| 2,2-Difluoro-N-methoxy-N-methylacetamide | 142492-01-1 | C4H7F2NO2 | Synthesis of difluoromethyl carbonyl compounds thermofisher.com |
Formation of Cyclopropyl Ketones, Aldehydes, and Carboxylic Acids
The Weinreb amide this compound is an effective reagent for the synthesis of various carbonyl compounds, including those containing a cyclopropyl moiety. medchemexpress.com The formation of cyclopropyl ketones is efficiently achieved by utilizing a cyclopropyl-substituted Weinreb amide, specifically 2-cyclopropyl-N-methoxy-N-methylacetamide. nih.gov This intermediate serves as a carrier for the cyclopropylacetyl group.
The reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with various organolithium or Grignard reagents provides a direct and high-yielding route to a wide range of cyclopropyl ketones. uniurb.it The mechanism mirrors the classic Weinreb ketone synthesis, where the nucleophilic organometallic reagent adds to the amide's carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the lithium or magnesium cation and the methoxy (B1213986) and carbonyl oxygens. This stable adduct prevents further reaction until it is hydrolyzed during workup to yield the final ketone product. This method's robustness allows for the synthesis of ketones with diverse functionalities.
Beyond cyclopropyl ketones, the parent compound, this compound, is a versatile precursor for other carbonyl compounds.
Aldehydes : The reduction of this compound with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), at low temperatures yields acetaldehyde. The reaction stops at the aldehyde stage due to the stability of the intermediate aluminum-chelated species, which resists over-reduction to the corresponding alcohol.
Ketones : As a general ketone synthon, it reacts with a wide array of organometallic reagents (R-MgX or R-Li) to produce methyl ketones (CH₃COR) in good yields.
Carboxylic Acids : While less direct, Weinreb amides can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding carboxylic acid, in this case, acetic acid. However, this transformation is more commonly achieved using other functional groups.
Table 2: Synthesis of Carbonyl Compounds from Weinreb Amides
| Starting Weinreb Amide | Reagent | Product Type | General Product Structure |
|---|---|---|---|
| 2-Cyclopropyl-N-methoxy-N-methylacetamide | R-MgX or R-Li | Cyclopropyl Ketone | c-C₃H₅CH₂COR |
| This compound | LiAlH₄ or DIBAL-H | Aldehyde | CH₃CHO |
Generation of Beta-Amino Carbonyl Compounds
This compound is instrumental in the synthesis of β-amino carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. derpharmachemica.com The primary route to these compounds is the Mannich reaction, a three-component condensation involving a ketone, an aldehyde, and an amine. wikipedia.org
The role of this compound is to serve as a precursor to the required ketone component. In a typical sequence, this compound is first reacted with a specific organometallic reagent (e.g., an aryl lithium or alkyl Grignard reagent) to synthesize a desired ketone in high yield. This newly formed ketone can then be used as the nucleophilic component in a subsequent Mannich reaction.
The one-pot, three-component Mannich reaction involves the in situ formation of an iminium ion from the reaction of the aldehyde and the amine under acidic or neutral conditions. researchgate.netyoutube.com The ketone, generated from the Weinreb amide, then tautomerizes to its enol form, which attacks the electrophilic iminium ion. wikipedia.org This carbon-carbon bond-forming step generates the β-amino carbonyl skeleton. organic-chemistry.orgorganic-chemistry.org The use of Weinreb amides to generate one of the key components provides a modular and efficient approach to a diverse library of β-amino ketones. organic-chemistry.org Various catalysts, including bismuth nitrate and ferric chloride, have been employed to improve the efficiency and yield of the Mannich reaction step. researchgate.netresearchgate.net
Table 3: Components of the Mannich Reaction for β-Amino Carbonyl Synthesis
| Component Role | Example Compound | Precursor (if applicable) |
|---|---|---|
| Ketone (Enol/Enolate Source) | Acetophenone | This compound + Phenylmagnesium bromide |
| Aldehyde (Electrophile Source) | Benzaldehyde | N/A |
| Amine (Iminium Ion Source) | Aniline | N/A |
| Product | β-Amino Ketone | 3-Anilino-1,3-diphenylpropan-1-one |
Asymmetric Synthesis Utilizing N Methoxy N Methylacetamide
Enantioselective Approaches to Chiral Building Blocks
A powerful strategy for the asymmetric synthesis of β-amino aldehydes and ketones involves the use of N-sulfinyl β-amino Weinreb amides. These chiral building blocks are readily prepared by the condensation of sulfinimines (N-sulfinyl imines) with the potassium enolate of N-methoxy-N-methylacetamide. organic-chemistry.org The N-sulfinyl group, typically a p-toluenesulfinyl or tert-butylsulfinyl group, acts as a potent chiral auxiliary, directing the stereochemical outcome of subsequent reactions.
The resulting N-sulfinyl β-amino Weinreb amides are versatile intermediates. They react cleanly with a wide array of organometallic reagents (organolithium and Grignard reagents) to afford the corresponding β-amino ketones in good to excellent yields. mdpi.comthieme-connect.com The Weinreb amide moiety is crucial for this transformation as it forms a stable tetrahedral intermediate upon addition of the organometallic reagent, preventing the common side reaction of over-addition to form a tertiary alcohol. This methodology provides a general and reliable route to valuable, enantiopure β-amino carbonyl compounds, which are significant constituents of many natural products and biologically active molecules. mdpi.com
The diastereoselectivity of the initial addition of the this compound enolate to the sulfinimine is typically high, establishing the key stereocenter. This chirality is then faithfully transferred during the conversion to the ketone. The utility of this method has been showcased in the concise enantioselective syntheses of sedum alkaloids such as (+)-sedridine and (-)-allosedridine. organic-chemistry.org
| N-Sulfinyl Weinreb Amide Precursor | Organometallic Reagent (R-M) | Product (β-Amino Ketone) | Yield (%) | Reference |
|---|---|---|---|---|
| (SS,R)-N-(p-Tolylsulfinyl)-β-phenyl-β-amino Weinreb amide | CH3MgBr | (SS,R)-N-(p-Tolylsulfinyl)-4-phenyl-4-amino-2-butanone | 95 | mdpi.com |
| (SS,R)-N-(p-Tolylsulfinyl)-β-phenyl-β-amino Weinreb amide | PhMgBr | (SS,R)-N-(p-Tolylsulfinyl)-1,3-diphenyl-3-aminopropan-1-one | 98 | mdpi.com |
| (SS,R)-N-(tert-Butylsulfinyl)-β-phenyl-β-amino Weinreb amide | EtMgBr | (SS,R)-N-(tert-Butylsulfinyl)-1-phenyl-1-amino-3-pentanone | 91 | mdpi.com |
| (SS,R)-N-(p-Tolylsulfinyl)-β-(2-furyl)-β-amino Weinreb amide | CH3MgBr | (SS,R)-N-(p-Tolylsulfinyl)-4-(2-furyl)-4-amino-2-butanone | 96 | mdpi.com |
Homologation reactions, which extend a carbon chain by one methylene (B1212753) unit, are fundamental transformations in organic synthesis. The Arndt-Eistert synthesis is a classic example, typically involving the reaction of an activated carboxylic acid with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to produce a ketene (B1206846). This ketene can be trapped by various nucleophiles to yield the homologated acid, ester, or amide. While Weinreb amides can be prepared from homologated carboxylic acids, the direct stereoselective homologation of a chiral substrate already containing the this compound moiety is not extensively documented in the reviewed literature. Methodologies exist for the one-carbon homologation of aldehydes and primary alcohols to form various amides, including Weinreb amides, with preservation of stereochemical integrity at centers not directly involved in the reaction. However, specific examples of stereoselective homologation reactions where this compound or a derivative is the starting chiral substrate appear to be less common.
Chiral Auxiliary Roles and Stereocontrol Strategies
The concept of a chiral auxiliary is central to asymmetric synthesis. An auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed.
In the context of this compound, the amide itself is not chiral, but it serves as an anchor for attaching chiral auxiliaries. The N-sulfinyl group, as detailed in section 5.1.1, is a prime example of such an auxiliary. The chirality of the sulfur atom in the N-sulfinyl group dictates the facial selectivity of the nucleophilic attack on the C=N bond of the sulfinimine by the enolate of this compound. This establishes a new stereocenter at the β-position of the resulting amide in a predictable manner. The powerful directing effect of the sulfinyl group ensures high levels of asymmetric induction, leading to the formation of optically active products. The sulfinyl group is also advantageous as it can be easily removed under mild acidic conditions without causing racemization of the newly formed stereocenter.
Conjugate (or Michael) additions are crucial carbon-carbon bond-forming reactions. When applied to α,β-unsaturated systems bearing a chiral auxiliary, these reactions can proceed with high diastereoselectivity. While α,β-unsaturated amides can be less reactive Michael acceptors compared to esters or ketones, their derivatives, including Weinreb amides, have been successfully employed in stereoselective transformations.
A notable example is the highly diastereoselective reaction between optically pure chloromethyl sulfoximines and α,β-unsaturated Weinreb amides. This process, which proceeds via a Michael addition/elimination sequence, results in the formation of enantiomerically enriched (sulfonimidoyl)cyclopropanes. The α,β-unsaturated Weinreb amide acts as the Michael acceptor, and the stereochemical outcome is controlled by the chiral sulfoximine (B86345) reagent. The reaction demonstrates excellent diastereoselectivities, often greater than 99:1 dr. The Weinreb amide functionality was found to be important for the success and selectivity of the reaction. This strategy highlights how an α,β-unsaturated derivative of this compound can participate in a diastereoselective conjugate addition to construct complex, optically active cyclic systems.
| α,β-Unsaturated Weinreb Amide Substrate (R group) | Yield of Cyclopropane Product (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Phenyl | 95 | >99:1 | thieme-connect.com |
| 4-Bromophenyl | 98 | >99:1 | thieme-connect.com |
| 2-Naphthyl | 88 | 99:1 | thieme-connect.com |
| Cyclohexyl | 85 | 99:1 | thieme-connect.com |
| tert-Butyl | 62 | 98:2 | thieme-connect.com |
Advanced Reaction Development and Catalysis Involving N Methoxy N Methylacetamide
Photochemical Transformations
Photochemistry, which utilizes light to initiate chemical reactions, offers unique synthetic pathways that are often inaccessible through traditional thermal methods. When combined with continuous-flow technology, these reactions can be performed with enhanced safety, efficiency, and scalability. researchgate.net
Continuous-Flow Photolysis for Beta-Lactam Synthesis
The β-lactam ring is a cornerstone structural motif in many antibiotic agents. Its synthesis has been a subject of intense research, with photochemistry providing a powerful tool for ring formation. The use of continuous-flow reactors for these photochemical reactions addresses key limitations of batch processes, such as light attenuation and inconsistent irradiation, by ensuring uniform exposure of the reaction mixture to the light source. nih.gov
One photochemical approach to β-lactam synthesis involves the cyclization of acyclic precursors. For instance, the photolysis of dehydrovaline acrylamide (B121943) has been shown to yield a fused β-lactam system. rsc.org This type of intramolecular cyclization can be effectively translated to a continuous-flow process. In a typical setup, a solution of the acyclic amide precursor is pumped through a transparent tube, often made of perfluoroalkoxy alkane (PFA), which is coiled around a light source such as a mercury lamp or a high-power LED. researchgate.net This configuration maximizes light penetration and allows for precise control over residence time and temperature, leading to higher yields and purer products compared to batch synthesis.
While direct photochemical cyclization of N-Methoxy-N-methylacetamide itself is not the standard route, its functional group can be used to synthesize a suitable acyclic precursor. A hypothetical precursor, such as an α,β-unsaturated amide derived from a reaction involving the Weinreb amide, could be designed to undergo a [2+2] cycloaddition or a radical-mediated cyclization under photochemical conditions within a flow reactor to form the desired β-lactam ring. nih.gov
Table 1: Comparison of Batch vs. Continuous-Flow Photochemical Synthesis
| Feature | Batch Reactor | Continuous-Flow Reactor |
|---|---|---|
| Light Penetration | Poor and non-uniform (Beer-Lambert law) | Excellent and uniform due to short path length |
| Temperature Control | Difficult, potential for localized overheating | Precise and uniform control |
| Scalability | Challenging | Straightforward by extending operation time |
| Safety | Higher risk with energetic intermediates | Improved safety due to small reaction volumes |
| Productivity | Lower | Higher throughput |
Transition Metal-Catalyzed Reactions
Transition metals, particularly palladium, are central to modern organic synthesis due to their ability to catalyze a wide array of cross-coupling and C-H functionalization reactions. N-Methoxy-N-methylamides have emerged as highly effective directing groups in such transformations.
Palladium-Catalyzed Reactions of Weinreb Amides
The N-methoxy-N-methylamide group can act as a weak-coordinating directing group, enabling the functionalization of otherwise unreactive C-H bonds at positions ortho to the amide. This capability has been exploited in palladium-catalyzed reactions to introduce new aryl groups or halogens.
In one key development, the palladium(II)-catalyzed β-C(sp³)–H arylation of aliphatic Weinreb amides was achieved. This reaction was particularly challenging due to the weak coordinating nature of the Weinreb amide. The challenge was overcome by using a specially designed 3-pyridinesulfonic acid ligand. This ligand is believed to stabilize the cationic palladium center, facilitating the C–H activation step. The reaction demonstrates broad utility, successfully functionalizing a variety of Weinreb amides with aryl iodides.
Another significant application is the ortho-C-H arylation of aryl Weinreb amides. Research has shown that catalysts like palladium(II) acetate (B1210297) can effectively couple aryl Weinreb amides with iodoarenes. The reaction tolerates a range of electron-donating and electron-withdrawing substituents on both coupling partners. Mechanistic studies suggest that the reaction proceeds through a palladacycle intermediate formed by the C-H activation step, followed by oxidative addition of the aryl iodide and reductive elimination to yield the product.
The table below summarizes representative results from palladium-catalyzed C-H arylation reactions using Weinreb amides as directing groups.
Table 2: Examples of Palladium-Catalyzed β-C(sp³)–H Arylation of Weinreb Amides
| Weinreb Amide Substrate | Aryl Iodide | Catalyst / Ligand | Yield (%) |
|---|---|---|---|
| N-methoxy-N,3,3-trimethylbutanamide | 1-iodo-3,5-dimethylbenzene | Pd(OAc)₂ / 3-Pyridinesulfonic acid | 81 |
| 1-(N-methoxy-N-methylcarbamoyl)cyclopropane-1-carbonitrile | 1-iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / 3-Pyridinesulfonic acid | 95 |
Biocatalytic Approaches
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. The creation of artificial metalloenzymes (ArMs) by incorporating a synthetic metal cofactor into a protein scaffold combines the reactivity of transition metal catalysis with the selectivity of enzymes. nih.govtwistbioscience.com
Integration of Artificial Metalloenzymes in N-Methoxy-N-methylamide Synthesis
The direct synthesis of the N-methoxy-N-methylamide bond via artificial metalloenzymes is an emerging area of research. Conventional synthesis relies on chemical coupling reagents. tandfonline.comcapes.gov.br However, the principles of biocatalysis can be integrated into synthetic routes that utilize Weinreb amides. Artificial metalloenzymes are created by anchoring a metal complex within a host protein, such as streptavidin or serum albumin. nih.gov This protein environment can induce selectivity and allow reactions to proceed in aqueous media. researchgate.net
While no established artificial metalloenzyme is yet designated for the routine synthesis of Weinreb amides, their application can be envisioned in a chemo-enzymatic pathway. For example, a complex molecule could first be synthesized using a Weinreb amide as a key intermediate through traditional organic chemistry. Subsequently, an artificial metalloenzyme could be used to perform a highly selective downstream transformation on the product, such as an asymmetric reduction or C-H oxidation, that would be difficult to achieve with conventional catalysts.
For instance, a whole-cell biocatalysis system could be engineered where an E. coli cell expresses a scaffold protein like the Lactococcal multidrug resistance regulator (LmrR). uu.nl An externally supplied metal cofactor could assemble within the protein in vivo, creating a functional artificial metalloenzyme. This whole-cell system could then catalyze a specific reaction, such as a Friedel-Crafts alkylation or a Diels-Alder reaction, on a substrate derived from a Weinreb amide. uu.nl This integration of biocatalysis with traditional synthesis showcases a powerful strategy for creating complex, chiral molecules efficiently.
Table 3: Components and Potential Reactions of an Artificial Metalloenzyme System
| Component | Example | Function |
|---|---|---|
| Protein Scaffold | Streptavidin, LmrR | Provides a chiral environment, induces selectivity |
| Metal Cofactor | Copper(II)-phenanthroline complex | Provides the primary catalytic activity |
| Integration Strategy | Supramolecular anchoring (e.g., biotin-streptavidin) | Non-covalent assembly of the active metalloenzyme |
| Potential Reaction | Asymmetric Friedel-Crafts alkylation | C-C bond formation with high enantioselectivity |
Computational and Theoretical Investigations of N Methoxy N Methylacetamide
Quantum-Chemical Studies on Electronic Structure and Bonding
Computational studies, particularly on analogs such as N-methylacetamide (NMA), have provided significant insights into the conformational preferences of amide structures. The positioning of the two torsional angles of the backbone and the energy associated with their rotation are critical in determining the stability of peptide and protein structures. For N-methylacetamide, both trans and cis conformers are energetically close, necessitating sophisticated theoretical methods for an accurate description of their properties. In the gas phase, the trans conformer is predominant, while NMR studies in aqueous solutions indicate that the cis conformation is the most stable lifechempharma.com.
While specific torsional angle data from quantum-chemical studies on N-Methoxy-N-methylacetamide are not extensively detailed in readily available literature, the principles derived from its analog, N-methylacetamide, are highly relevant. Ab initio studies on trans-N-methylacetamide have identified four stable conformers arising from the conformational isomerism of the methyl groups umich.edu. These studies highlight that even small variations in bond lengths (up to 0.003 Å) and bond angles (up to 3°) can significantly impact vibrational frequencies, allowing for the spectroscopic differentiation of conformers umich.edu. Solvation is a key factor that influences the stability differences between the trans and cis conformers of such amides lifechempharma.com.
| Parameter | Observation in N-methylacetamide (Analog) | Significance |
|---|---|---|
| Conformational Preference (Gas Phase) | The trans conformer is the dominant species. | Reflects the intrinsic stability of the conformers without solvent influence. |
| Conformational Preference (Aqueous Solution) | The cis conformer is identified as the absolute minimum. | Highlights the critical role of solvation in determining conformational stability. |
| Energetic Difference | The cis and trans conformers are close in energy. | Emphasizes the need for high-level theoretical methods for accurate predictions. |
Amide resonance is a key feature of the peptide bond, contributing to its planarity and stability. In this compound, the presence of an electronegative oxygen atom on the nitrogen perturbs this resonance. Computational modeling allows for the quantification of this effect. The resonance energy and "amidicity" (the degree of amide character) can be evaluated using isodesmic reactions.
Studies have shown that the resonance stabilization in this compound is significantly reduced compared to a standard tertiary amide like N,N-dimethylacetamide. This reduction is primarily due to the inductive effect of the N-methoxy group, which withdraws electron density from the nitrogen, making its lone pair less available for delocalization into the carbonyl π-system. Despite this electronic perturbation, the twisting around the N-C(O) bond is not significantly increased.
Two methods for estimating resonance energy are the Carbonyl Substitution, Nitrogen Atom Replacement (COSNAR) and the Transamidation (TA) method. These computational approaches have been used to determine the resonance energy and amidicity of this compound.
| Compound | Method | Resonance Energy (kJ mol-1) | Amicity (%) |
|---|---|---|---|
| This compound | COSNAR | -62.1 | 80 |
| This compound | TA | -61.25 | 81 |
| N,N-dimethylacetamide | - | -77.5 (COSNAR reference) | 100 |
These values indicate that this compound retains about 80% of the amide character of N,N-dimethylacetamide. The calculated rotational barrier for the N-C(O) bond in this compound is approximately 67.5 kJ mol⁻¹, which is consistent with the calculated resonance energy.
Mechanistic Elucidation through Computational Chemistry
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. The chlorination of amides is an important reaction in biochemistry and environmental chemistry, and DFT studies on N-methylacetamide (an analog of this compound) have provided a detailed understanding of the reaction pathway.
Three different mechanisms for the chlorination of N-methylacetamide with hypochlorous acid (HOCl) have been investigated computationally:
One-step N-chlorination: A direct reaction where HOCl chlorinates the nitrogen atom of the amide.
Chlorination via an O-chlorinated intermediate: The initial attack of the chlorinating agent occurs at the carbonyl oxygen.
N-chlorination of the iminol intermediate: The amide first tautomerizes to its iminol form, which then reacts with HOCl.
High-level quantum chemical methods, including G3B3, B2-PLYPD, M06-2X, and BMK, have been employed to calculate the energy barriers for these pathways. The calculated Gibbs free energy of activation (ΔG#298) was compared to the experimental value of approximately 87 kJ/mol.
| Proposed Mechanism | Computational Finding | Calculated ΔG#298 (G3B3 level) | Consistency with Experiment |
|---|---|---|---|
| One-step N-chlorination | High energy barrier | - | No |
| Via O-chlorinated intermediate | High energy barrier | - | No |
| Via Iminol intermediate | Energy barrier consistent with experimental data | 87.3 kJ/mol | Yes |
The computational results strongly indicate that the chlorination proceeds through the formation of the iminol tautomer, followed by its reaction with HOCl. This mechanism was also found to be the most favorable for the chlorination of other small amides and amide-containing pharmaceuticals.
Furthermore, DFT studies have been applied to understand transition metal-catalyzed reactions involving Weinreb amides. For instance, in the Pd-catalyzed C(sp³)-H arylation where the Weinreb amide acts as a directing group, computational studies revealed that a 3-pyridinesulfonic acid additive is crucial for stabilizing the cationic palladium intermediate and promoting the dissociation of acetate (B1210297) ligands, which facilitates the C-H bond cleavage orientjchem.orgnih.gov.
The interaction of amides with their environment is crucial for their chemical behavior. Computational chemistry can model these interactions at a molecular level. DFT calculations on clusters of N-methylacetamide with one, two, and three water molecules have shown that the internal geometry of the amide is sensitive to the degree of hydration nih.gov. The calculated C=O stretching frequencies correlate well with the calculated C=O bond lengths, suggesting that the solvent effect is not purely electrostatic nih.gov. The calculated C=O stretch for NMA solvated by three water molecules in the gas phase shows good agreement with the experimentally observed frequency in aqueous solution nih.gov.
A key feature of this compound (a Weinreb amide) in reactions with organometallic reagents is the formation of a stable five-membered cyclic tetrahedral intermediate. This intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the N-methoxy oxygen. This chelation prevents the collapse of the intermediate and subsequent over-addition of the nucleophile, which is a common problem with other acyl compounds like esters or acid chlorides. This chelation effect is the reason for the high selectivity of Weinreb amides in the synthesis of ketones. While detailed DFT studies on the specific interaction of this compound with various reagents are not abundant, the chelation model is widely accepted and supported by the observed reactivity orientjchem.org.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry plays a vital role in predicting the reactivity and selectivity of organic reactions. For a molecule like this compound, theoretical models can be used to forecast its behavior in various transformations. The prediction of regio- and site-selectivity is often based on the Curtin-Hammett principle, which relates the product ratio to the difference in the Gibbs free energies of the competing transition states.
Various computational tools and methodologies are employed for this purpose:
Density Functional Theory (DFT): DFT can be used to calculate the energies of transition states for different possible reaction pathways, thereby predicting the most likely outcome. For example, DFT calculations can rationalize the regioselectivity in C-H functionalization reactions where the Weinreb amide acts as a directing group nih.gov.
Machine Learning (ML): ML models are increasingly being used to predict reaction outcomes. These models can be trained on large datasets of known reactions to predict the selectivity of new transformations. They can either predict DFT-calculated descriptors at a much lower computational cost or directly predict reaction outcomes.
Reactivity Indices: Conceptual DFT provides reactivity indices, such as Fukui functions and Parr functions, which can predict the most nucleophilic or electrophilic sites in a molecule, thus offering insights into regioselectivity.
While specific predictive studies for this compound are not extensively documented, the methodologies are well-established. For instance, in the context of C-H borylation, Weinreb amides have been shown to be effective directing groups, leading to high regioselectivity, a finding that can be rationalized and predicted using computational models nih.gov. The general applicability of these computational tools allows for the a priori prediction of how this compound would behave in various synthetic scenarios, guiding experimental design.
Spectroscopic Analysis in Mechanistic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. This information is crucial for determining the structure of molecules and for understanding the dynamic processes they undergo.
Elucidation of Intermediates and Product Structures
NMR spectroscopy is instrumental in confirming the successful synthesis of N-Methoxy-N-methylacetamide. The characteristic chemical shifts in both ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule. For instance, in a synthesis involving the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride, the final product can be unequivocally identified by its NMR data. chemicalbook.com
While direct observation of transient reaction intermediates by NMR can be challenging, the detailed structural information obtained for the final products allows for mechanistic inferences. By confirming the expected product, researchers can deduce the likely reaction pathway and the nature of the intermediates involved.
¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ) in CDCl₃ | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.08 ppm | Singlet | CH₃CO |
| ¹H | ~3.13 ppm | Singlet | NCH₃ |
| ¹H | ~3.65 ppm | Singlet | OCH₃ |
| ¹³C | ~19.8 ppm | Quartet | CH₃CO |
| ¹³C | ~32.0 ppm | Quartet | NCH₃ |
| ¹³C | ~61.1 ppm | Quartet | OCH₃ |
| ¹³C | ~172.0 ppm | Singlet | C=O |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. chemicalbook.com
Dynamic NMR for Isomerization Barriers and Conformational Dynamics
Amides, including this compound, exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of different rotational isomers, or rotamers. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational dynamics and determining the energy barriers associated with isomerization. montana.edusemanticscholar.org
In the case of related N,N-disubstituted amides like N,N-dimethylacetamide, variable temperature NMR studies have been effectively used to determine the rotational barrier. montana.edusemanticscholar.org At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, and distinct signals for the different conformers can be observed. As the temperature is increased, the rate of rotation increases. This leads to broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, the rate of exchange between the conformers and the activation energy for the rotational barrier can be calculated. montana.edu
While specific dynamic NMR studies on this compound are not extensively documented in the reviewed literature, the principles observed in structurally similar amides are directly applicable. The presence of two different substituents on the nitrogen atom (a methyl group and a methoxy (B1213986) group) would lead to two distinct rotamers. A variable temperature NMR study would be expected to reveal the coalescence of the signals corresponding to the methyl groups, allowing for the determination of the rotational energy barrier in this compound.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and monitoring the progress of chemical reactions. nih.gov
The mass spectrum of this compound provides its molecular weight, confirming its elemental composition. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₄H₉NO₂ (molecular weight: 103.12 g/mol ). nih.gov
Mass spectrometry is also an effective tool for real-time reaction monitoring. nih.gov The high sensitivity and rapid analysis time of modern mass spectrometers allow chemists to follow the consumption of reactants and the formation of products and byproducts as a reaction proceeds. This can be achieved by directly introducing small aliquots of the reaction mixture into the mass spectrometer at various time points. For a reaction involving this compound, one could monitor the decrease in the intensity of the ion corresponding to the starting material and the simultaneous increase in the intensity of the ion corresponding to the product. This provides valuable kinetic information and helps in optimizing reaction conditions.
Role in Green Chemistry and Sustainable Synthesis
Development of Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles has driven research into developing more sustainable methods for chemical synthesis, including the production and application of N-Methoxy-N-methylacetamide, a member of the Weinreb amide class of compounds. Traditional syntheses of Weinreb amides often involve the use of activated carboxylic acid derivatives like acid chlorides or anhydrides with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. While effective, these methods can generate significant waste streams.
More environmentally benign approaches focus on direct catalytic methods that improve atom economy and reduce the use of hazardous reagents. A notable advancement is the direct synthesis of Weinreb amides from carboxylic acids through catalytic dehydrative amidation. One successful example of this is the use of a diboronic acid anhydride (B1165640) catalyst, which facilitates the direct conversion and offers a more sustainable route. rsc.org Such catalytic methods align with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions. The development of these routes is crucial for the large-scale, sustainable production of this compound and related compounds.
The adoption of greener synthetic strategies is a significant focus in the pharmaceutical industry, where there is a continuous effort to minimize the environmental impact of drug manufacturing. researchgate.netjddhs.compharmainsightjournal.com This includes the use of biocatalysis, alternative solvents, and energy-efficient techniques like microwave-assisted synthesis. jddhs.commdpi.comijprt.org While specific biocatalytic routes for this compound are not widely documented, the broader trends in green chemistry suggest a move towards such sustainable production methods.
Consideration of this compound in Safer Laboratory Practices
This compound's physical and chemical properties contribute to its consideration in safer laboratory practices. Its relatively high boiling point and low volatility, when compared to other common solvents, reduce the risk of inhalation exposure and minimize flammable vapor concentrations in the laboratory atmosphere. rsc.org
Key physical and safety data for this compound are summarized in the table below, compiled from safety data sheets.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 152 °C | biosynth.comlifechempharma.com |
| Flash Point | 49 °C | biosynth.comlifechempharma.com |
| Density | 0.97 g/cm³ | biosynth.com |
| Appearance | Clear, colorless liquid | lifechempharma.com |
Safe handling of this compound in a laboratory setting requires adherence to standard chemical safety protocols. This includes working in a well-ventilated area, preferably a fume hood, to minimize potential exposure to vapors. Personal protective equipment (PPE) is essential for safe handling.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Type | Recommendation |
|---|---|
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |
Given its flammability, it is crucial to avoid sources of ignition such as open flames, sparks, and hot surfaces when working with this compound. Proper storage in a cool, dry, and well-ventilated area away from oxidizing agents is also a key aspect of safer laboratory practices.
Applications in Sustainable Manufacturing Processes
The unique properties of this compound make it a valuable component in developing more sustainable manufacturing processes, particularly in the pharmaceutical and agrochemical industries. rsc.org Its utility as a versatile solvent and a stable intermediate in organic synthesis allows for more efficient and selective chemical transformations.
In the context of sustainable manufacturing, the choice of solvents is a critical factor, as they often constitute a significant portion of the waste generated in chemical processes. researchgate.net The favorable environmental profile of this compound, including its lower toxicity compared to some traditional polar aprotic solvents, positions it as a potentially greener alternative. rsc.org The principles of green chemistry encourage the substitution of hazardous solvents with safer and more environmentally benign options. researchgate.netjddhs.com
A practical application of this compound in a multi-step synthesis is found in the agrochemical industry. For instance, a related compound, 2-chloro-N-methoxy-N-methylacetamide, is used as a key reagent in the synthesis of fenmezoditiaz, a novel mesoionic insecticide. researchgate.net The use of such specific and efficient reagents can contribute to more streamlined and less wasteful manufacturing processes.
The broader adoption of green chemistry in pharmaceutical manufacturing emphasizes the importance of optimizing chemical processes to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netpharmainsightjournal.com While specific, large-scale case studies quantifying the sustainability benefits of replacing a conventional solvent with this compound are not extensively detailed in the reviewed literature, its properties align with the goals of sustainable manufacturing. Its role as a stable intermediate allows for controlled reactions with organometallic reagents to produce ketones in high yield, avoiding the formation of byproducts that can result from less stable intermediates. mychemblog.comresearchgate.net This selectivity is a key aspect of sustainable process design, leading to higher efficiency and reduced waste.
Derivatives and Analogues: Synthesis and Reactivity
Synthesis and Application of Alpha-Fluoro N-Methoxy-N-methylamide Reagents
The introduction of a fluorine atom at the alpha-position of N-methoxy-N-methylamides generates reagents with unique reactivity, particularly in the synthesis of fluorinated organic molecules. A notable example is the synthesis and application of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. This compound serves as a versatile building block in Julia olefination reactions. nih.gov
Synthesis: The synthesis of this alpha-fluoro Weinreb amide reagent involves the use of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide as a key fluorinated intermediate. nih.gov
Reactivity and Application: This reagent undergoes condensation reactions with both aldehydes and cyclic ketones to produce alpha-fluorovinyl Weinreb amides. The stereoselectivity of these olefination reactions can be controlled by the choice of reaction conditions. When mediated by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), the reaction can yield either E- or Z-isomers depending on the specific conditions. In contrast, using sodium hydride (NaH) as the base leads to high Z-stereoselectivity, with ratios greater than or equal to 98%. nih.gov
Furthermore, the Weinreb amide functionality in the parent fluoroacetamide (B1672904) can be converted to a ketone. Subsequent oxidation of the sulfide (B99878) to a sulfone generates (1,3-benzothiazol-2-ylsulfonyl)fluoromethyl ketones. These resulting ketones are also effective olefination reagents, reacting with aldehydes in the presence of DBU to afford alpha-fluoroenones with high Z-selectivity. nih.gov The utility of these alpha-fluoro N-methoxy-N-methylamide reagents is thus demonstrated in their ability to serve as precursors to both alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. nih.gov
Table 1: Stereoselectivity of Olefination Reactions with N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide
| Base | Product Type | Predominant Isomer | Stereoselectivity |
| DBU | Alpha-fluorovinyl Weinreb amide | E or Z | Condition-dependent |
| NaH | Alpha-fluorovinyl Weinreb amide | Z | ≥98% |
| DBU | Alpha-fluoroenone | Z | High |
Exploration of Thiazole-Containing N-Methoxy-N-methylamide Analogues
Thiazole (B1198619) moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals. The incorporation of a thiazole ring into the structure of N-methoxy-N-methylamides can produce valuable intermediates for the synthesis of novel therapeutic agents and other complex molecules.
Synthesis: The synthesis of thiazole-containing Weinreb amides can be achieved through standard peptide coupling methods. A thiazole carboxylic acid can be coupled with N,O-dimethylhydroxylamine hydrochloride using a suitable activating agent. Common coupling reagents for Weinreb amide formation include carbodiimides (like DCC), hydroxybenzotriazole (B1436442) (HOBt), and triphenylphosphine-based reagents. wikipedia.org For instance, a solution-phase amide coupling of a substituted 2-aminothiazole (B372263) with a carboxylic acid using a DIC/HOBt protocol has been shown to be effective in forming thiazole-based amides in high yields.
Reactivity: The reactivity of the thiazole ring is influenced by the positions of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases like organolithium compounds, creating a nucleophilic center. pharmaguideline.comwikipedia.org This allows for the introduction of various electrophiles at this position. Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position, which is the most electron-rich. pharmaguideline.com The nitrogen atom at the 3-position is basic and can be readily protonated or alkylated. pharmaguideline.com
The Weinreb amide functionality is known for its stability and controlled reactivity with organometallic reagents. Treatment of a thiazole-containing N-methoxy-N-methylamide with a Grignard reagent or an organolithium reagent would be expected to yield the corresponding thiazolyl ketone. This is due to the formation of a stable chelated tetrahedral intermediate that prevents over-addition of the nucleophile. wikipedia.org
Table 2: General Reactivity of Thiazole-Containing N-Methoxy-N-methylamides
| Reagent/Reaction Type | Site of Reaction on Thiazole Ring | Expected Product |
| Strong Base (e.g., n-BuLi) | C2 | 2-Lithiated Thiazole Intermediate |
| Electrophilic Substitution | C5 | 5-Substituted Thiazole |
| Alkyl Halide | N3 | Thiazolium Cation |
| Organometallic Reagent (e.g., Grignard) | Weinreb Amide Carbonyl | Thiazolyl Ketone |
Synthesis and Reactivity of N-Sulfinyl Beta-Amino Weinreb Amides
N-Sulfinyl beta-amino Weinreb amides are important chiral building blocks for the asymmetric synthesis of enantiopure beta-amino carbonyl compounds. These compounds, in turn, are valuable intermediates in the synthesis of various nitrogen-containing natural products and pharmaceuticals.
Synthesis: There are two primary methods for the asymmetric synthesis of N-sulfinyl beta-amino Weinreb amides. The first involves the Mannich-type addition of the potassium enolate of N-methoxy-N-methylacetamide to enantiopure sulfinimines (N-sulfinyl imines). The second method involves the reaction of N-sulfinyl beta-amino esters with lithium N,O-dimethylhydroxylamine.
Reactivity: N-Sulfinyl beta-amino Weinreb amides react readily with a variety of organometallic reagents to produce the corresponding N-sulfinyl beta-amino aldehydes and ketones in good to excellent yields. Despite the presence of an acidic proton on the sulfinamide nitrogen, the reaction proceeds efficiently, typically requiring an excess of the organometallic reagent. For example, reaction with diisobutylaluminium hydride (DIBAL-H) yields the corresponding aldehyde, while Grignard reagents produce the respective ketones. The N-sulfinyl group serves as a crucial protecting group that prevents side reactions such as self-condensation or beta-elimination, which are common with unprotected beta-amino carbonyl compounds. This protecting group can be easily removed under acidic conditions.
The utility of these chiral building blocks has been demonstrated in the asymmetric synthesis of sedum alkaloids, such as (+)-sedridine and (−)-allosedridine.
Table 3: Reaction of a Chiral N-Sulfinyl Beta-Amino Weinreb Amide with Organometallic Reagents
| Organometallic Reagent | Product | Yield |
| DIBAL-H | (R)-(+)-N-Sulfinyl-beta-amino aldehyde | 84% |
| Methylmagnesium bromide | (R)-(+)-N-Sulfinyl-beta-amino methyl ketone | 92% |
| Phenylmagnesium bromide | (R)-(+)-N-Sulfinyl-beta-amino phenyl ketone | 84% |
N-Acetyl-N'-methoxy-N'-methylamide of Alanine (B10760859) as a Peptide Model
N-acetylated amino acid amides, often referred to as dipeptide analogues, are fundamental models for studying the conformational preferences of amino acid residues in peptides and proteins. The N-acetyl-N'-methoxy-N'-methylamide of alanine serves as a specific model to investigate the influence of the Weinreb amide functionality on peptide backbone conformation.
Synthesis: The synthesis of N-acetyl-N'-methoxy-N'-methylamide of alanine can be accomplished by coupling N-acetyl-L-alanine with N,O-dimethylhydroxylamine hydrochloride. An efficient method for this transformation involves the use of N,N'-carbonyldiimidazole (CDI) as the activating agent. semanticscholar.orgresearchgate.net The N-protected amino acid is first treated with CDI, followed by the addition of the hydroxylamine (B1172632) salt to yield the desired Weinreb amide. semanticscholar.orgresearchgate.net
Conformational Studies: The conformational properties of peptide models are often analyzed in terms of their backbone dihedral angles (phi, ψ). In standard peptide linkages, the presence of the N-H proton allows for the formation of intramolecular hydrogen bonds, which stabilize certain conformations. In the case of N-acetyl-L-alanine N',N'-dimethylamide, where the C-terminal amide is tertiary, the capacity for forming conventional hydrogen bonds is lost. researchgate.netbibliotekanauki.pl This leads to a more restricted conformational space compared to its N'-methylamide counterpart. bibliotekanauki.pl The stability of its conformers is influenced by weaker interactions such as C-H···O hydrogen bonds and dipole-dipole interactions. researchgate.net
For N-acetyl-N'-methoxy-N'-methylamide of alanine, the presence of the methoxy (B1213986) group on the amide nitrogen introduces further electronic and steric effects that would influence the conformational landscape. Computational studies on related N-methylated alanine dipeptides have shown that N-methylation can reduce the number of observable backbone conformers and increase the energy barrier for trans-to-cis isomerization of the peptide bond. It is expected that the N-methoxy-N-methylamide group would similarly influence the conformational preferences of the alanine residue, making it a valuable model for understanding the structural impact of this functionality within a peptide-like environment.
Table 4: Comparison of Amide Types in Alanine Dipeptide Models
| Compound | C-Terminal Amide Type | Key Conformational Influences |
| N-acetyl-L-alanine-N'-methylamide | Secondary | N-H···O hydrogen bonds |
| N-acetyl-L-alanine-N',N'-dimethylamide | Tertiary | Weaker C-H···O hydrogen bonds, dipole interactions |
| N-acetyl-N'-methoxy-N'-methylamide of Alanine | N-methoxy-N-methylamide | Steric and electronic effects of the N-methoxy group |
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The incorporation of N-Methoxy-N-methylamide chemistry into continuous flow and automated systems represents a significant step towards more efficient, safer, and scalable chemical manufacturing. nih.govmpg.de Flow chemistry, where reagents are pumped through reactors in a continuous stream, offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for reactions involving highly reactive organometallic reagents often used with Weinreb amides. soci.orgmit.edu
Recent research has demonstrated the successful use of flow systems for transformations involving N-Methoxy-N-methylamides. For instance, a flow process has been developed for the synthesis of ketones from Weinreb amides using a generated soluble organosodium reagent, achieving high yields. acs.org Another notable application is in the synthesis of the anticancer drug Tamoxifen, where a continuous-flow process was used to prepare a key ketone intermediate by reacting a Weinreb amide with phenylmagnesium bromide. nih.govresearchgate.net This flow step produced 40 grams of the product in 97% yield within just 6 hours. nih.gov
Automated synthesis platforms, which can combine multiple reaction and purification steps, are also beginning to leverage the reliability of Weinreb amide chemistry. mpg.dechemrxiv.org These systems can accelerate the synthesis of complex molecules by iteratively coupling building blocks. chemrxiv.org The predictable reactivity of N-Methoxy-N-methylamides makes them ideal candidates for inclusion in such automated processes, streamlining the path from design to synthesis of target molecules. mit.edu The development of "flow-to-flow" technology, where thioesters are generated in one plug flow reactor and then directly reacted with amines (like N,O-dimethylhydroxylamine) in a second reactor, further illustrates the move towards integrated and seamless multi-step synthesis. acs.org
| Application Area | Flow Chemistry Approach | Key Advantages | Reference |
|---|---|---|---|
| Ketone Synthesis | Reaction of Weinreb amides with a flow-generated organosodium reagent. | High yields, good reaction control. | acs.org |
| Pharmaceutical Manufacturing (Tamoxifen) | Continuous flow reaction of a Weinreb amide with a Grignard reagent. | High throughput (40g in 6h), excellent yield (97%), enhanced safety. | nih.gov |
| General Amide/Weinreb Amide Synthesis | "Flow-to-Flow" system using a recyclable coupling agent (DPDTC) to form a thioester intermediate, followed by reaction with the amine. | Avoids traditional coupling reagents, allows for integrated multi-step synthesis. | acs.org |
Exploration of New Catalytic Systems for N-Methoxy-N-methylamide Transformations
While the classical utility of N-Methoxy-N-methylamides lies in their reaction with strong nucleophiles, recent research has unveiled their potential as directing groups in transition metal-catalyzed C-H functionalization reactions. mdpi.com This approach allows for the direct modification of C-H bonds at positions ortho to the amide group, providing a powerful tool for molecular editing.
A variety of catalytic systems have been developed to this end:
Palladium (Pd) Catalysis : Palladium catalysts have been used for the C-H halogenation (iodination, bromination, and chlorination) of Weinreb amides. mdpi.com Another application involves the Pd-catalyzed arylation of aryl Weinreb amides with iodoarenes. mdpi.com
Cobalt (Co) Catalysis : Cobalt complexes, such as Cp*Co(III), have been shown to catalyze the C-H allylation, alkenylation, iodination, and amidation of aromatic Weinreb amides. mdpi.com
Ruthenium (Ru) Catalysis : Ruthenium catalysts have been employed for the olefination of arenes decorated with Weinreb amides. mdpi.com
Iridium (Ir) Catalysis : More recently, Iridium(III) catalysts have been developed for the ortho-C-H iodination of Weinreb amides. mdpi.comacs.org This method is notable for proceeding under mild conditions and tolerating air and moisture, which is advantageous for industrial applications. acs.org The reaction can also be performed using mechanochemistry, reducing the need for solvents. acs.org
These catalytic methods significantly expand the synthetic utility of the N-Methoxy-N-methylamide group, transforming it from a simple precursor to ketones into a versatile directing group for complex molecular construction. mdpi.com The products of these C-H functionalization reactions can be further converted into the corresponding ketones or aldehydes, demonstrating the synthetic relevance of these new transformations. mdpi.com
| Metal Catalyst | Transformation | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | C-H Halogenation, C-H Arylation | Versatile for introducing halogens or aryl groups. | mdpi.com |
| Cobalt (Co) | C-H Allylation, Alkenylation, Iodination, Amidation | Broad scope of C-H functionalizations using a Cp*Co(III) precatalyst. | mdpi.com |
| Ruthenium (Ru) | C-H Olefination | Enables the introduction of alkene functionalities. | mdpi.com |
| Iridium (Ir) | ortho-C-H Iodination | Works under mild conditions, tolerates air/moisture, applicable to mechanochemistry. | mdpi.comacs.org |
Expansion of Applications in Chemical Biology and Material Science
The unique reactivity and stability of N-Methoxy-N-methylamides are paving the way for their application in fields beyond traditional organic synthesis, notably in chemical biology and material science.
In chemical biology , N-Methoxy-N-methylamides are emerging as valuable tools for peptide and protein chemistry. Peptide Weinreb amide derivatives have been designed as effective precursors to peptide thioesters, which are crucial intermediates for native chemical ligation (NCL). rsc.org NCL is a cornerstone method for the total synthesis and semisynthesis of proteins. This novel application allows for the rapid formation of peptide bonds, including challenging junctions, under standard NCL conditions. rsc.org Furthermore, the asymmetric synthesis of β-amino Weinreb amides provides access to chiral building blocks like β-amino ketones and β-amino aldehydes. nih.gov These intermediates are instrumental in the synthesis of biologically active alkaloids and other natural products. wikipedia.orgnih.gov The compound has also been utilized in the synthesis of enantiopure derivatives used to create potent antitumor agents. biosynth.com
In material science , the applications are more nascent but hold significant promise. The synthesis of Weinreb amides has been achieved using polymer-supported reagents, such as polymer-supported triphenylphosphine (B44618). nih.govresearchgate.net This approach simplifies purification and product isolation, highlighting the synergy between Weinreb amide chemistry and polymer-based methodologies. nih.gov While direct applications in final materials are less documented, the ketones and aldehydes readily produced from Weinreb amides are fundamental building blocks for a vast array of polymers and functional organic materials. chemimpex.com As such, the reliability of the Weinreb amide route is implicitly valuable for the synthesis of monomers and precursors for advanced materials. rsc.org Its role as a co-solvent in some polymer production processes to improve component mixing and final product properties has also been noted. chemimpex.com
Q & A
Q. What are the common synthetic routes for N-Methoxy-N-methylacetamide in organic chemistry research?
this compound is typically synthesized via coupling reactions between carboxylic acids and N,O-dimethylhydroxylamine derivatives. A widely used method involves activating carboxylic acids (e.g., o-tolylacetic acid) with reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to form the corresponding Weinreb amide. This approach yields the compound in high purity (80–90%) and is characterized by mild reaction conditions and compatibility with diverse substrates . Alternative routes include direct acylation of methyl methoxyamine under basic conditions, though this may require stringent control of reaction pH to avoid side reactions .
Q. How is this compound characterized to confirm its structural integrity in synthetic protocols?
Structural confirmation relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Peaks at δ 3.15–3.77 ppm (methoxy and methyl groups) and δ 170–172 ppm (amide carbonyl) are diagnostic .
- HRMS : Exact mass analysis (e.g., m/z 194.1173 for C₁₁H₁₅NO₂) ensures molecular formula accuracy .
- IR Spectroscopy : Bands at ~1665 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (C-O stretch) validate functional groups .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood due to potential vapor release (boiling point: 152°C) .
Advanced Research Questions
Q. What experimental challenges arise when using this compound as an acylating agent in enolate acetylation?
The compound’s reactivity under strongly basic conditions (e.g., with LDA or NaHMDS) can lead to competitive decomposition pathways, such as hydrolysis of the methoxy group. Researchers must optimize reaction temperatures (<0°C) and solvent systems (e.g., THF or DMF) to stabilize the enolate intermediate and minimize side reactions. Kinetic monitoring via in-situ IR or LC-MS is recommended to track acetyl transfer efficiency .
Q. How does the presence of this compound in plant extracts influence bioactivity studies?
Found in Annona squamosa seed extracts (11.56% abundance), it may contribute to insecticidal activity against Spodoptera species. However, its bioactivity must be isolated from co-occurring compounds (e.g., myo-inositol, d-mannose) via chromatographic separation (HPLC or GC-MS). Dose-response assays are critical to distinguish its specific effects from synergistic interactions .
Q. What methodological considerations are critical when employing this compound in enzyme inhibition assays?
As a protein arginine N-methyltransferase 3 (PRMT3) inhibitor (IC₅₀ = 476 nM), precise control of inhibitor concentration and incubation time is essential. Use competitive binding assays with labeled substrates (e.g., ³H-S-adenosylmethionine) and validate results with negative controls (e.g., N-methylacetamide derivatives lacking the methoxy group). Molecular docking studies can further elucidate binding interactions with the enzyme’s active site .
Q. How can researchers resolve contradictions in reported applications of this compound across synthetic and natural product studies?
Discrepancies often arise from its dual role as a synthetic intermediate (e.g., in myriaporone synthesis) and a natural product component. Context-dependent purification protocols (e.g., recrystallization vs. column chromatography) and comparative bioassays are necessary to differentiate its synthetic utility from its ecological roles. Meta-analyses of spectral databases (e.g., SciFinder, Reaxys) can clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
